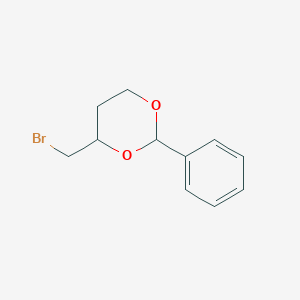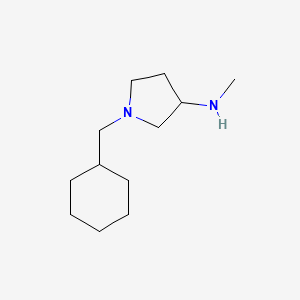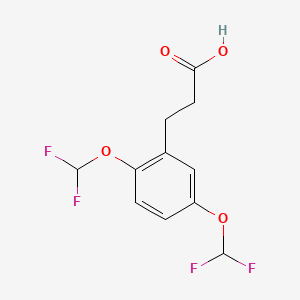
1-Chloro-3,4-difluoro-5-iodo-2-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-3,4-difluoro-5-iodo-2-methylbenzene is an aromatic compound with the molecular formula C7H4ClF2I. This compound is characterized by the presence of chlorine, fluorine, and iodine substituents on a benzene ring, along with a methyl group. The unique combination of these substituents imparts distinct chemical properties to the compound, making it of interest in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-3,4-difluoro-5-iodo-2-methylbenzene typically involves the halogenation of a suitable precursor. One common method is the electrophilic aromatic substitution reaction, where a benzene derivative undergoes substitution with chlorine, fluorine, and iodine under controlled conditions. The reaction conditions often include the use of catalysts such as iron or aluminum chloride and solvents like dichloromethane or chloroform to facilitate the halogenation process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation reactions using automated reactors. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloro-3,4-difluoro-5-iodo-2-methylbenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The presence of halogens makes the compound susceptible to nucleophilic substitution reactions, where nucleophiles such as hydroxide or amine groups replace the halogen atoms.
Electrophilic Aromatic Substitution: The compound can participate in further electrophilic aromatic substitution reactions, introducing additional substituents onto the benzene ring.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones, depending on the reaction conditions and reagents used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or ammonia in solvents like ethanol or water.
Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid in the presence of catalysts like iron(III) chloride.
Oxidation and Reduction: Reagents such as potassium permanganate for oxidation and sodium borohydride for reduction.
Major Products Formed:
Nucleophilic Substitution: Products include substituted benzene derivatives with nucleophiles replacing halogen atoms.
Electrophilic Aromatic Substitution: Products include multi-substituted benzene derivatives with additional electrophilic groups.
Oxidation and Reduction: Products include quinones and hydroquinones.
Aplicaciones Científicas De Investigación
1-Chloro-3,4-difluoro-5-iodo-2-methylbenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it valuable in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. The compound’s structure allows it to interact with biological targets in unique ways.
Medicine: Explored as a potential lead compound in drug discovery, particularly for designing new pharmaceuticals with improved efficacy and selectivity.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science for developing advanced materials with specific properties
Mecanismo De Acción
The mechanism of action of 1-Chloro-3,4-difluoro-5-iodo-2-methylbenzene depends on its specific application:
Chemical Reactions: In nucleophilic substitution, the halogen atoms act as leaving groups, allowing nucleophiles to attack the benzene ring. In electrophilic aromatic substitution, the compound’s electron-rich benzene ring interacts with electrophiles to form substituted products.
Biological Activity: The compound may interact with biological macromolecules such as proteins or DNA, disrupting their normal function.
Comparación Con Compuestos Similares
1-Chloro-3,4-difluoro-5-iodo-2-methylbenzene can be compared with other halogenated benzene derivatives:
Similar Compounds:
Uniqueness:
- The combination of chlorine, fluorine, and iodine substituents, along with a methyl group, imparts unique chemical properties to this compound. This makes it distinct in terms of reactivity and potential applications compared to other similar compounds .
Propiedades
Fórmula molecular |
C7H4ClF2I |
|---|---|
Peso molecular |
288.46 g/mol |
Nombre IUPAC |
1-chloro-3,4-difluoro-5-iodo-2-methylbenzene |
InChI |
InChI=1S/C7H4ClF2I/c1-3-4(8)2-5(11)7(10)6(3)9/h2H,1H3 |
Clave InChI |
DKAPEYPNHYGQTK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C=C1Cl)I)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2S,3R,4R,5S,6R)-2-{[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-{[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy}oxan-4-yl]oxy}-6-(hydroxymethyl)-4-{[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-5-{[(2S,3S,4R](/img/structure/B14770269.png)


![9-(6-Bromodibenzo[b,d]furan-2-yl)-9H-carbazole](/img/structure/B14770296.png)

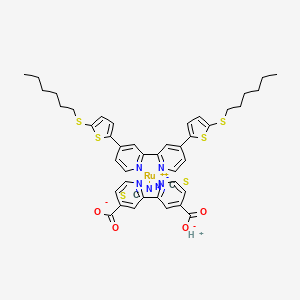

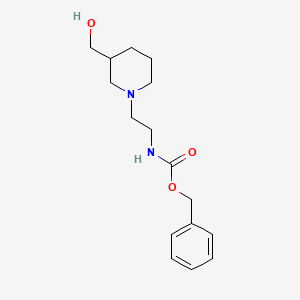

![2-chloro-5-methoxy-6-[(3R)-3-methylmorpholin-4-yl]pyrimidine-4-carbaldehyde](/img/structure/B14770325.png)
